molecular formula C7H12N4O B1516976 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1152841-77-4

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No. B1516976
CAS RN: 1152841-77-4
M. Wt: 168.2 g/mol
InChI Key: AURGRUDLXONNHV-UHFFFAOYSA-N
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Description

“2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse biological activities and are key structural motifs in several drugs .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” have been synthesized using palladium on activated carbon in methanol, or iron and ammonia hydrochloride in ethanol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A novel and selective inhibitor of the five-lipoxygenase activity protein (FLAP), featuring a similar chemical structure to the compound of interest, demonstrated excellent pharmacokinetics properties. This compound was synthesized using carbon-14 zinc cyanide and showed potential for further pharmacological development (Latli et al., 2015).

  • Another study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. These compounds, including derivatives similar to the compound of interest, were found to have antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Antioxidant and Antitumor Activities

  • Research into certain new N-substituted-2-amino-1,3,4-thiadiazoles, which include structural analogs, highlighted their synthesis, antioxidant, and antitumor evaluation. Some compounds in this category demonstrated promising activities, suggesting potential therapeutic applications (Hamama et al., 2013).

Molecular Conformations and Biological Activities

  • Studies on the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed insights into their hydrogen bonding and potential analgesic, antibacterial, and anti-inflammatory activities. These findings underscore the importance of molecular structure in determining the biological and pharmacological properties of such compounds (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes, involving structural analogs, exhibited significant antioxidant activity, showcasing their potential for therapeutic use (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide are currently unknown. This compound is structurally similar to other pyrazole derivatives, which are known to interact with various enzymes and receptors in the body . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Generally, pyrazole derivatives can bind to their targets, altering their function and leading to changes in cellular processes . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

Given the compound’s structural similarity to other pyrazole derivatives, it may potentially affect similar pathways . These could include pathways related to inflammation, pain perception, and various metabolic processes.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects. Based on the effects of similar compounds, potential effects could include altered enzyme activity, changes in cell signaling, or modifications to cellular metabolism .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and is processed by the body .

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURGRUDLXONNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152841-77-4
Record name 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (870 mg, 4.39 mmol) in methanol (22 ml) was evacuated/purged with nitrogen and treated with Pd on carbon (87 mg, 0.082 mmol). The resulting black suspension was evacuated/purged with a hydrogen balloon and stirred under the hydrogen overnight when the mixture was filtered through celite with methanol washes. The filtrate was concentrated to give the product.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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